molecular formula C12H9F3N2OS B12759652 3-(3-Butynyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine CAS No. 130997-52-3

3-(3-Butynyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine

Cat. No.: B12759652
CAS No.: 130997-52-3
M. Wt: 286.27 g/mol
InChI Key: BMKPEALPFBWEGE-UHFFFAOYSA-N
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Description

3-(3-Butynyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzothiazole core, which is known for its diverse biological activities, and a trifluoromethoxy group, which often enhances the compound’s stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Butynyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the trifluoromethoxy group and the butynyl side chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Butynyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3-Butynyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Butynyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, while the benzothiazole core interacts with the active sites of target molecules, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Butynyl)-2(3H)-benzothiazolimine: Lacks the trifluoromethoxy group, resulting in different chemical properties.

    6-(Trifluoromethoxy)-2(3H)-benzothiazolimine: Does not have the butynyl side chain, affecting its reactivity and applications.

Uniqueness

3-(3-Butynyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine is unique due to the presence of both the butynyl side chain and the trifluoromethoxy group, which together enhance its stability, bioavailability, and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

130997-52-3

Molecular Formula

C12H9F3N2OS

Molecular Weight

286.27 g/mol

IUPAC Name

3-but-3-ynyl-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine

InChI

InChI=1S/C12H9F3N2OS/c1-2-3-6-17-9-5-4-8(18-12(13,14)15)7-10(9)19-11(17)16/h1,4-5,7,16H,3,6H2

InChI Key

BMKPEALPFBWEGE-UHFFFAOYSA-N

Canonical SMILES

C#CCCN1C2=C(C=C(C=C2)OC(F)(F)F)SC1=N

Origin of Product

United States

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